molecular formula C30H47N5O5S B12299156 N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

Cat. No.: B12299156
M. Wt: 589.8 g/mol
InChI Key: AONIROLXOSTVPV-UHFFFAOYSA-N
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Description

N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide is a useful research compound. Its molecular formula is C30H47N5O5S and its molecular weight is 589.8 g/mol. The purity is usually 95%.
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Biological Activity

N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide, referred to as compound H89327, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of H89327 is C30H47N5O5S. It features a thieno[3,4-d]imidazole core and multiple functional groups that suggest potential interactions with biological targets.

Research indicates that compounds similar to H89327 may modulate various biological pathways, particularly those involved in cancer progression. The thieno[3,4-d]imidazole moiety is known for its ability to inhibit specific kinases involved in cell signaling pathways critical for tumor growth and survival.

Anticancer Properties

H89327 has been investigated for its potential anticancer properties. Studies have shown that it may inhibit the activity of Polo-like kinase 1 (Plk1), a protein crucial for cell division and a target in cancer therapy. Inhibition of Plk1 can lead to decreased proliferation of cancer cells and increased apoptosis .

In Vitro Studies

In vitro assays have demonstrated that H89327 exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 2.92 μM
  • Cell Line : A549 (lung cancer)
    • IC50 : 3.90 μM

These results suggest that H89327 has significant potency against these cancer types.

In Vivo Studies

Animal models have been used to evaluate the efficacy of H89327 in vivo. Preliminary studies indicate that treatment with this compound leads to a reduction in tumor size and improved survival rates in mice bearing xenografts of human tumors. The mechanism appears to involve both direct cytotoxicity and modulation of the tumor microenvironment.

Data Summary

Study TypeCell LineIC50 (μM)Effect Observed
In VitroMCF-72.92Reduced proliferation
In VitroA5493.90Induced apoptosis
In VivoXenograft ModelN/ADecreased tumor size

Case Study 1: MCF-7 Cell Line

In a controlled study using the MCF-7 breast cancer cell line, H89327 was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at concentrations above the IC50 threshold.

Case Study 2: A549 Cell Line

A similar study on the A549 lung cancer cell line revealed that H89327 not only inhibited cell growth but also altered cell cycle progression, leading to G2/M phase arrest. This effect was corroborated by flow cytometry analyses.

Properties

Molecular Formula

C30H47N5O5S

Molecular Weight

589.8 g/mol

IUPAC Name

N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

InChI

InChI=1S/C30H47N5O5S/c36-23-15-13-22(14-16-23)17-20-33-28(39)11-4-2-8-18-31-26(37)10-3-1-7-19-32-27(38)12-6-5-9-25-29-24(21-41-25)34-30(40)35-29/h13-16,24-25,29,36H,1-12,17-21H2,(H,31,37)(H,32,38)(H,33,39)(H2,34,35,40)

InChI Key

AONIROLXOSTVPV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2

Origin of Product

United States

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